molecular formula C10H10N2O5 B014832 Ethyl 2-(4-nitroanilino)-2-oxoacetate CAS No. 5416-11-5

Ethyl 2-(4-nitroanilino)-2-oxoacetate

Cat. No. B014832
CAS RN: 5416-11-5
M. Wt: 238.2 g/mol
InChI Key: LZAMLGBMDVNTOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-(4-nitroanilino)-2-oxoacetate and related compounds involves multiple steps, including alkylation, reduction, and cycloaddition reactions. For instance, a building synthon for novel hypoglycemic agents was synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group, yielding pure crystals of the target compound (Altowyan et al., 2022). Additionally, Rh(III)-catalyzed N-nitroso-directed C-H addition to ethyl 2-oxoacetate allows for the construction of indazoles, demonstrating the versatility of this compound in synthetic chemistry (Chen et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl-2-(4-aminophenoxy)acetate, has been extensively studied. X-ray single crystal structure determination and Hirshfeld surface analysis have been employed to understand the cooperative non-covalent interactions that contribute to the molecular packing of these compounds (Altowyan et al., 2022).

Chemical Reactions and Properties

Ethyl 2-(4-nitroanilino)-2-oxoacetate undergoes various chemical reactions, demonstrating its reactivity and utility in organic synthesis. For example, it participates in the Lossen rearrangement and is used in the synthesis of hydroxamic acids and ureas from carboxylic acids under conditions that prevent racemization (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of compounds related to ethyl 2-(4-nitroanilino)-2-oxoacetate, including their solubility and molecular interactions, have been studied to understand their behavior in various solvents and conditions. For instance, the solubility of 2-methyl-4-nitroaniline in mixed solvents reveals the effect of solvent composition on the solubility and indicates the preferential solvation of the compound (Li et al., 2017).

Chemical Properties Analysis

The chemical properties of ethyl 2-(4-nitroanilino)-2-oxoacetate and its derivatives, including their reactivity patterns and the formation of various products through cycloaddition, nitration, and rearrangement reactions, have been explored to extend the range of potential applications and synthetic strategies (O'bannon & Dailey, 1989).

Scientific Research Applications

  • Diabetes Treatment : A study by Altowyan et al. (2022) presented the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for novel dual hypoglycemic agents, indicating potential applications in diabetes treatment (Altowyan et al., 2022).

  • Anticancer Activity : Ragavan et al. (2020) discussed a new ligand, Ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate, showing promising anticancer activity against breast cancer cells (Ragavan et al., 2020).

  • Synthetic Chemistry Applications : Chen et al. (2014) reported on Rh(III)-catalyzed N-nitroso-directed C-H addition to ethyl 2-oxoacetate for the synthesis of indazoles, a valuable heterocycle scaffold in synthetic chemistry (Chen et al., 2014).

  • Synthesis Methods : Valle et al. (2018) demonstrated a rapid, room-temperature liquid phase synthesis method for 4-NANM-E, an excellent alternative for industrial production (Valle et al., 2018).

  • Solubility Studies : Li et al. (2017) explored the solubility of 2-methyl-4-nitroaniline in mixed solvents, finding the greatest solubility in ethyl acetate + methanol (Li et al., 2017).

  • Peptide Synthesis : Amaral (1969) discussed the use of the 2-(p-nitrophenylthio)ethyl group for carboxy-group protection in peptide synthesis, with selective removal by alkali treatment (Amaral, 1969).

  • Pharmaceutical Research : Navarrete-Vázquez et al. (2012) synthesized ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors, showing significant hypoglycemic activity (Navarrete-Vázquez et al., 2012).

Safety And Hazards

Nitroanilines are generally considered hazardous due to their toxicity5. However, the specific safety and hazard information for “Ethyl 2-(4-nitroanilino)-2-oxoacetate” is not available in the sources I found.


Future Directions

Nitroanilines and their derivatives have been used in the synthesis of various bioactive molecules and materials2. However, the specific future directions for “Ethyl 2-(4-nitroanilino)-2-oxoacetate” are not documented in the sources I found.


Please consult with a professional chemist or a reliable database for more accurate and specific information. This information is based on similar compounds and may not be directly applicable to “Ethyl 2-(4-nitroanilino)-2-oxoacetate”.


properties

IUPAC Name

ethyl 2-(4-nitroanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-2-17-10(14)9(13)11-7-3-5-8(6-4-7)12(15)16/h3-6H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAMLGBMDVNTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279131
Record name Ethyl (4-nitroanilino)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-nitroanilino)-2-oxoacetate

CAS RN

5416-11-5
Record name Acetic acid, ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (4-nitroanilino)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Yavari, L Moradi, F Nasiri, H Djahaniani - Monatshefte für Chemie …, 2005 - Springer
The regioselective reaction of N 1 -benzyl-N 2 -(4-nitrophenyl)ethanediamide with dialkyl acetylenedicarboxylates or alkyl propiolates in the presence of triphenylphosphine leads to …

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